

# "physical and chemical properties of 2,4-Dichlorofuro[3,2-d]pyrimidine"

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## Compound of Interest

Compound Name: 2,4-Dichlorofuro[3,2-D]pyrimidine

Cat. No.: B585728

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## An In-depth Technical Guide to 2,4-Dichlorofuro[3,2-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,4-Dichlorofuro[3,2-d]pyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its known characteristics, synthesis, and reactivity, and provides context for its potential applications.

## Chemical Identity and Physical Properties

**2,4-Dichlorofuro[3,2-d]pyrimidine** is a bicyclic heteroaromatic compound containing a fused furan and pyrimidine ring system, substituted with two chlorine atoms. These chlorine atoms are key to its reactivity, serving as leaving groups for nucleophilic substitution, making this molecule a versatile scaffold for the synthesis of more complex derivatives.

Table 1: Physical and Chemical Properties of **2,4-Dichlorofuro[3,2-d]pyrimidine**

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Cl <sub>2</sub> N <sub>2</sub> O	PubChem CID: 45789968[1]
Molecular Weight	189.00 g/mol	PubChem CID: 45789968[1]
IUPAC Name	2,4-dichlorofuro[3,2-d]pyrimidine	PubChem CID: 45789968[1]
CAS Number	956034-07-4	PubChem CID: 45789968[1]
Appearance	Tan solid	ChemicalBook
Melting Point	107.3 °C	ChemicalBook
Boiling Point	Not available	
Solubility	Soluble in common organic solvents such as ethanol, ether, and chloroform; slightly soluble in water.[2] (Inferred from analogous 2,4-dichloropyrimidine)	Inferred from Analogy
Density (Computed)	1.619 g/cm <sup>3</sup>	American Elements
XLogP3 (Computed)	2.6	PubChem CID: 45789968[1]
Polar Surface Area (Computed)	38.9 Å <sup>2</sup>	PubChem CID: 45789968[1]

## Synthesis and Experimental Protocols

The primary synthetic route to **2,4-Dichlorofuro[3,2-d]pyrimidine** involves the chlorination of the corresponding dione precursor, 1H-furo[3,2-d]pyrimidine-2,4-dione.

### Synthesis of 2,4-Dichlorofuro[3,2-d]pyrimidine

Experimental Protocol:

A mixture of 1H-furo[3,2-d]pyrimidine-2,4-dione (1.0 equivalent) and N,N-dimethylaniline (0.8 equivalents) is treated with phosphorus oxychloride (POCl<sub>3</sub>, 9.65 equivalents). The resulting

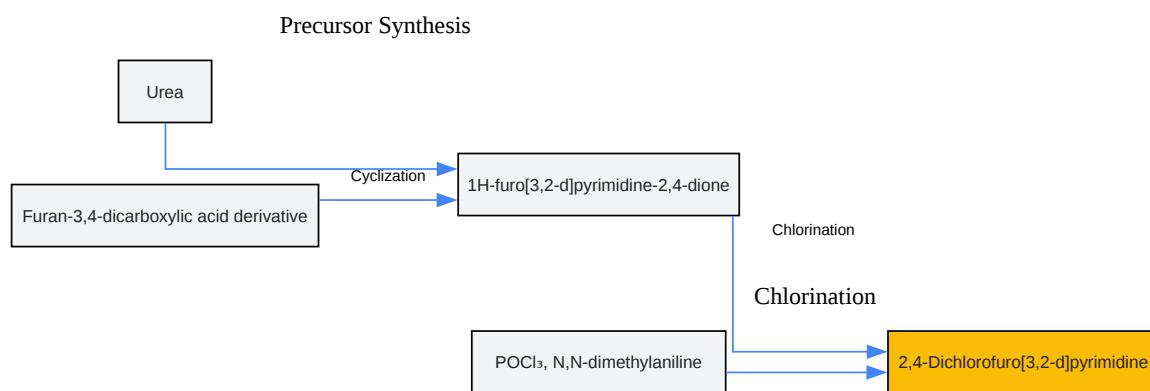
mixture is heated to 130 °C for 2 hours. After cooling to room temperature, the reaction mixture is carefully quenched with crushed ice and water, followed by extraction with ethyl acetate. The organic layer is then dried over magnesium sulfate ( $MgSO_4$ ) and concentrated under reduced pressure to yield **2,4-Dichlorofuro[3,2-d]pyrimidine**.

Yield: 87% Appearance: Tan solid

## Proposed Synthesis of the Precursor: 1H-furo[3,2-d]pyrimidine-2,4-dione

While a specific protocol for the unsubstituted 1H-furo[3,2-d]pyrimidine-2,4-dione was not found in the literature, a general and environmentally friendly three-component condensation method for substituted furo[2,3-d]pyrimidine-2,4(1H,3H)-diones has been reported and can be adapted. This would likely involve the reaction of a suitable three-carbon precursor with a urea or thiourea derivative. A plausible approach could be the cyclization of a furan-based dicarboxylic acid derivative with urea.

Conceptual Workflow for the Synthesis of **2,4-Dichlorofuro[3,2-d]pyrimidine**:



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*A conceptual workflow for the synthesis of **2,4-Dichlorofuro[3,2-d]pyrimidine**.*

## Spectral Data

Spectroscopic analysis is crucial for the characterization of **2,4-Dichlorofuro[3,2-d]pyrimidine**. The available proton NMR data confirms the structure of the molecule.

Table 2: Spectral Data for **2,4-Dichlorofuro[3,2-d]pyrimidine**

Spectrum Type	Data
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 7.02 (d, J = 2.2 Hz, 1H), 8.08 (d, J = 2.2 Hz, 1H)
<sup>13</sup> C NMR	Data not available in the searched literature.
Mass Spectrometry	Data not available in the searched literature.
Infrared (IR)	Data not available in the searched literature.

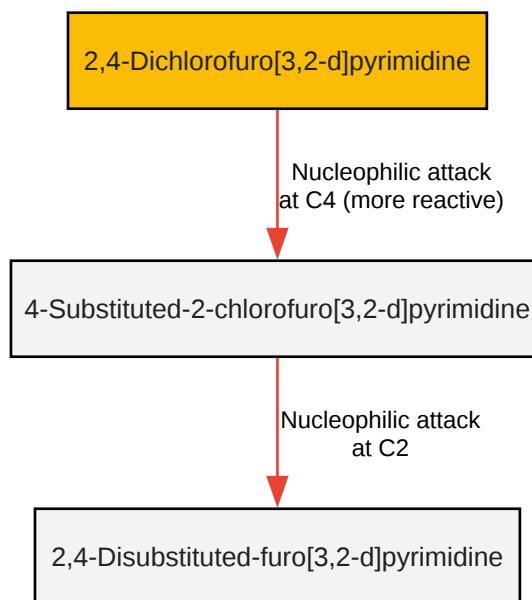
Note: While specific experimental <sup>13</sup>C NMR, MS, and IR data for **2,4-Dichlorofuro[3,2-d]pyrimidine** are not available in the reviewed literature, analysis of analogous compounds such as 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine can provide expected spectral regions for key functional groups.<sup>[3][4]</sup>

## Chemical Reactivity

The chemical reactivity of **2,4-Dichlorofuro[3,2-d]pyrimidine** is primarily dictated by the two chlorine substituents on the pyrimidine ring. These positions are electrophilic and susceptible to nucleophilic aromatic substitution (S<sub>n</sub>Ar).

Generally, in 2,4-dichloropyrimidine systems, the C4 position is more reactive towards nucleophiles than the C2 position. This regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature. This differential reactivity allows for the sequential and selective functionalization of the molecule, making it a valuable building block for creating a diverse library of substituted furo[3,2-d]pyrimidines.

Logical Relationship of Reactivity:



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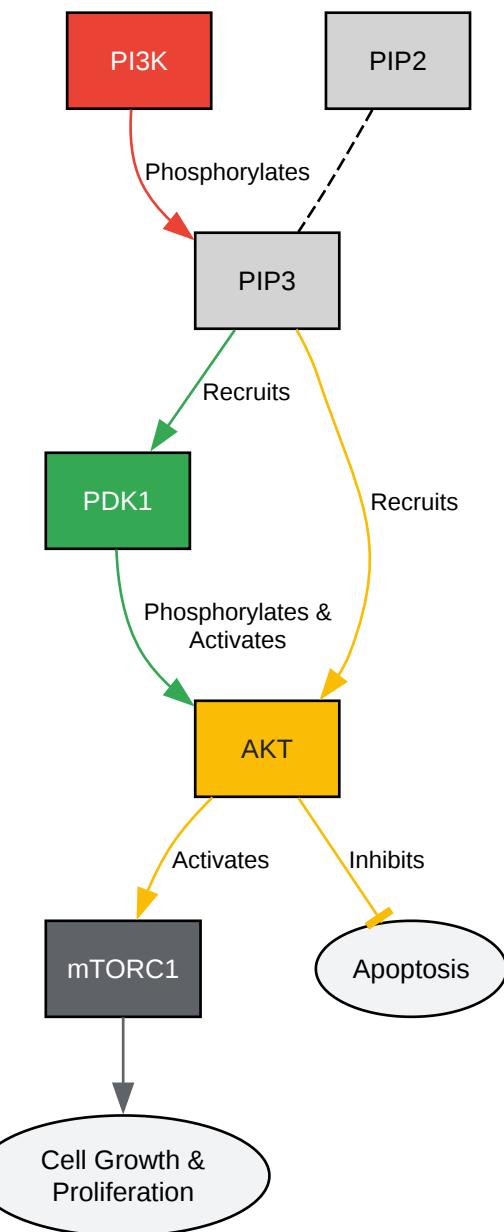
*General reactivity pattern for 2,4-Dichlorofuro[3,2-d]pyrimidine.*

## Potential Biological Significance and Signaling Pathways

While no specific biological activity or involvement in signaling pathways has been reported for **2,4-Dichlorofuro[3,2-d]pyrimidine** itself, the broader class of fuopyrimidines has garnered significant interest in drug discovery. Notably, derivatives of the isomeric furo[2,3-d]pyrimidine scaffold have been investigated as potent inhibitors of the PI3K/AKT signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.<sup>[5][6]</sup>

The PI3K/AKT pathway is a key target in oncology drug development. Inhibition of this pathway can lead to decreased tumor growth and increased cancer cell death. The furo[3,2-d]pyrimidine scaffold, as a bioisostere of purine, presents a promising starting point for the design of novel kinase inhibitors.

PI3K/AKT Signaling Pathway:



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*A simplified diagram of the PI3K/AKT signaling pathway.*

## Conclusion

**2,4-Dichlorofuro[3,2-d]pyrimidine** is a versatile chemical intermediate with potential for the development of novel bioactive molecules. Its synthesis is achievable through the chlorination of its dione precursor, and its reactivity is dominated by nucleophilic substitution at the chloro-substituted positions. While its specific biological functions are yet to be explored, its structural similarity to known kinase inhibitors suggests that it is a promising scaffold for the design of

new therapeutic agents, particularly in the field of oncology. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential in drug discovery programs.

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## References

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